(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
“(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is an indole ring, which is a significant heterocyclic system found in natural products and drugs.
- The compound contains two methoxy (CH₃O) groups at positions 5 and 6 of the indole ring.
- It also features a methyl group (CH₃) at position 1 of the indole ring.
- The piperazine moiety (4-(methylsulfonyl)piperazin-1-yl) is attached to the indole ring, providing additional complexity.
Preparation Methods
Synthetic Routes:: One synthetic route to prepare this compound involves the Fischer indole synthesis
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This yields the tricyclic indole product, which can be further modified to obtain our target compound.
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis or related approaches are likely employed.
Chemical Reactions Analysis
Reactions::
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block for more complex molecules.
- Investigated for its reactivity and potential in novel synthetic pathways.
- Research on its biological activity, such as anticancer properties.
- Interaction with cellular targets (e.g., enzymes, receptors).
- Potential applications in pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, this compound’s unique combination of indole, methoxy, and piperazine moieties sets it apart.
Remember that scientific research is ongoing, and new findings may emerge.
Properties
Molecular Formula |
C17H23N3O5S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3 |
InChI Key |
REJXEXAKCVHETO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC |
Origin of Product |
United States |
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